Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Lipophilicity Drug-likeness Fragment-based drug discovery

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 606976-41-4) is a bicyclic heterocycle that fuses a pyrrole ring with a cyclohexanone moiety, bearing a methyl ester at position 1. Its molecular formula is C₁₀H₁₁NO₃, with an exact mass of 193.07 Da, one hydrogen‑bond donor, three hydrogen‑bond acceptors, a calculated XlogP of 1.0, and a topological polar surface area of 59.2 Ų.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 606976-41-4
Cat. No. B2841015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
CAS606976-41-4
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESCOC(=O)C1=C2CCCC(=O)C2=CN1
InChIInChI=1S/C10H11NO3/c1-14-10(13)9-6-3-2-4-8(12)7(6)5-11-9/h5,11H,2-4H2,1H3
InChIKeyOJSKFVUGYWBJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 606976-41-4) – Sourcing-Grade Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 606976-41-4) is a bicyclic heterocycle that fuses a pyrrole ring with a cyclohexanone moiety, bearing a methyl ester at position 1. Its molecular formula is C₁₀H₁₁NO₃, with an exact mass of 193.07 Da, one hydrogen‑bond donor, three hydrogen‑bond acceptors, a calculated XlogP of 1.0, and a topological polar surface area of 59.2 Ų . The compound is supplied by multiple vendors at ≥95 % purity and is classified as a research-grade intermediate for organic synthesis and early-stage drug discovery . It belongs to the 4,5,6,7-tetrahydro-2H-isoindole class, a scaffold for which validated cyclooxygenase-2 (COX-2) inhibitory pharmacophores and bromodomain (BRD4) fragment hits have been reported [1][2].

Why Generic Substitution of Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (606976-41-4) with In-Class Analogs Compromises Physicochemical Profile, Synthetic Versatility, and Biological Target Engagement Potential


The 4-oxo-2H-isoindole-1-carboxylate family comprises structurally similar yet physicochemically and functionally distinct members. Subtle variations—such as the absence of the 4-oxo group (e.g., methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate, CAS 60652-00-8), replacement of the methyl ester with an ethyl ester (e.g., CAS 65880-17-3), or addition of a 3-methyl substituent (e.g., CAS 65038-91-7)—produce measurable differences in lipophilicity (ΔXlogP > 1.0), topological polar surface area (ΔTPSA > 17 Ų), and hydrogen‑bonding capacity . Because these physicochemical properties directly influence solubility, permeability, and molecular recognition, substituting one analog for another without confirming target-specific activity data can invalidate structure-activity relationships (SAR), fragment-growing campaigns, and synthetic route efficiency [1][2].

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (606976-41-4) Against Closest Analogs


Lipophilicity (XlogP) Comparison: Lower logP Favors Aqueous Solubility over Ethyl Ester Analogs

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate exhibits a calculated XlogP of 1.0 , which is 1.07 log units lower than the ethyl ester analog without a 4-oxo group (CAS 65880-17-3, XlogP = 2.07) and 1.02 log units lower than the 3-methyl ethyl ester analog (CAS 65038-91-7, LogP = 2.02) . This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic divergence and suggests the methyl/oxo combination yields markedly higher aqueous solubility and reduced nonspecific protein binding relative to its more lipophilic comparators.

Lipophilicity Drug-likeness Fragment-based drug discovery

Topological Polar Surface Area (TPSA) Comparison: Higher PSA Enhances Polarity and Potential for Hydrogen-Bond-Mediated Target Engagement

The target compound possesses a calculated topological polar surface area (TPSA) of 59.2 Ų , which is 17.1 Ų higher than the non-oxo ethyl ester analog (TPSA = 42.09 Ų for CAS 65880-17-3) . This ΔTPSA is attributed primarily to the additional carbonyl oxygen of the 4-oxo group. A TPSA of ~60 Ų, combined with moderate lipophilicity (XlogP = 1.0), places the compound in a favorable region of the ‘brain-availability’ and oral bioavailability predictive space, whereas the 42 Ų analog may exhibit excessively high membrane permeability and poor solubility.

Polar surface area Permeability Bioavailability

Hydrogen-Bond Acceptors: Additional Ketone Oxygen Provides Distinct Pharmacophoric Capability Over De-oxo Analogs

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate contains three hydrogen-bond acceptors (HBA = 3) versus two acceptors for the de-oxo analog (methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate, CAS 60652-00-8, molecular formula C₁₀H₁₃NO₂, which lacks the ketone) . The extra HBA, arising from the 4-oxo carbonyl, provides a direct interaction point for lysine/arginine side chains in enzyme active sites or bromodomain acetyl-lysine binding pockets. In the closely related ethyl 3-methyl-4-oxo analog, this carbonyl is a key anchor in the BRD4_BD2 binding site (PDB 5UEP), forming a water-mediated hydrogen-bond network [1].

Hydrogen bonding Binding interactions Medicinal chemistry

Scaffold Privilege: 4-Oxo-tetrahydro-2H-isoindole Chemotype Validated for COX-2 Inhibition with QSAR-Modeled IC₅₀ Ranges Below 1 nM

A QSAR study of twenty-six 4,5,6,7-tetrahydro-2H-isoindole derivatives demonstrated COX-2 inhibitory IC₅₀ values spanning 0.6 nM to 700 nM, with several compounds achieving sub-nanomolar activity [1]. The analysis identified specific structural fragments on the tetrahydroisoindole core that enhance or weaken COX-2 inhibition, providing a predictive framework applicable to the 4-oxo-1-carboxylate scaffold. While the target compound itself has not been directly tested in published COX-2 assays at the time of writing, the QSAR model supports the plausibility of this chemotype engaging the COX-2 active site with high affinity, which cannot be inferred for saturated analogs lacking the 4-oxo group that were excluded from the model training set.

COX-2 inhibition QSAR Anti-inflammatory

Bromodomain Engagement: Closest Analog (Ethyl 3-Methyl-4-oxo) Is a Crystallographically Validated BRD4 BD2 Fragment Hit

The ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 65038-91-7, ligand code 88P) co-crystallized with the second bromodomain of BRD4 (BD2) at 1.77 Å resolution (PDB 5UEP), confirming that the 4-oxo-isoindole-1-carboxylate scaffold can occupy the acetyl-lysine recognition pocket of this epigenetic reader domain [1]. The structure reveals that the 4-oxo carbonyl participates in a water-mediated hydrogen-bond network within the binding site, while the ester carbonyl anchors to a conserved asparagine residue. Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate differs from the co-crystallized ligand only by the absence of the 3-methyl group and the replacement of the ethyl ester with a methyl ester—modifications that are neutral or potentially favorable for binding, as they reduce steric bulk and lipophilicity without ablating the critical carbonyl hydrogen-bond acceptors.

BRD4 Bromodomain Epigenetics Fragment screening

Priority Application Scenarios for Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (606976-41-4) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting BRD4 and Other BET Bromodomains

The crystallographic validation of the ethyl 3-methyl analog as a BRD4_BD2 ligand (PDB 5UEP) [1] together with the favorable physicochemical profile of the methyl 4-oxo variant (XlogP = 1.0, TPSA = 59.2 Ų, HBA = 3) positions this compound as an ideal fragment hit for bromodomain inhibitor programs. Its low lipophilicity, relative to ethyl ester analogs, reduces the risk of non-specific binding and promiscuous aggregation in fragment screens, while the three hydrogen-bond acceptors provide the necessary pharmacophoric elements to engage the conserved acetyl-lysine binding pocket. Researchers should prioritize this building block over the ethyl 3-methyl analog when aqueous solubility and synthetic tractability (e.g., ester hydrolysis to carboxylic acid for further derivatization) are critical design constraints.

COX-2 Selective Inhibitor Optimization Leveraging Published QSAR Models

The 4,5,6,7-tetrahydro-2H-isoindole scaffold has been quantitatively modeled for COX-2 inhibition with IC₅₀ values as low as 0.6 nM [2]. Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate serves as a modular core for synthesizing 1,3-diaryl derivatives that map onto the published QSAR models. Its TPSA of 59.2 Ų and XlogP of 1.0 place it within the optimal property space for orally bioavailable COX-2 inhibitors, while the lack of a sulfonyl group (a structural feature deliberately omitted in this chemotype series) avoids the cardiovascular safety liabilities associated with sulfonamide-containing COX-2 inhibitors. Medicinal chemistry teams should select this scaffold over benzothiophene or pyrrolyzine alternatives when a non-sulfonyl COX-2 pharmacophore is required.

Synthetic Intermediate for Heterocyclic Library Construction in CNS and Anti-inflammatory Programs

The 4-oxo ketone group provides a reactive handle for enolate chemistry, reductive amination, and aldol condensation reactions that are not accessible with de-oxo analogs (e.g., CAS 60652-00-8, HBA = 2) . Combined with the methyl ester, which can be selectively hydrolyzed to the carboxylic acid under mild conditions (pH 7–8), this building block enables divergent parallel synthesis of amide, ester, and ketone-modified libraries. Its commercial availability at ≥95 % purity from multiple vendors ensures reproducibility across independent laboratories, a significant advantage over custom-synthesized analogs. Procurement officers should standardize on the methyl 4-oxo variant rather than the ethyl ester or de-oxo versions when library diversity and synthetic efficiency are paramount.

Physicochemical Property-Driven Fragment Library Selection for Academic Drug Discovery Consortia

Fragment libraries curated for academic screening consortia increasingly prioritize compounds with ‘lead-like’ physicochemical properties: MW < 250 Da, XlogP ≤ 3, HBD ≤ 3, HBA ≤ 6. Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (MW = 193.2, XlogP = 1.0, HBD = 1, HBA = 3) satisfies all rule-of-three fragment criteria. Its XlogP is 1.0–1.07 units lower than structurally analogous ethyl esters, which translates to superior aqueous solubility and a lower probability of assay interference from aggregation—a key quality metric for fragment screening collections. Consortium managers evaluating compound acquisition should favor this methyl 4-oxo variant for inclusion in ‘rule-of-three’-compliant fragment plates destined for high-concentration biochemical screens.

Quote Request

Request a Quote for Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.